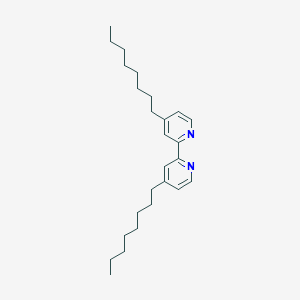
2,2'-Bipyridine, 4,4'-dioctyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Bipyridine, 4,4’-dioctyl- is an organic compound with the molecular formula C28H44N2. It is a derivative of bipyridine, where the 4,4’-positions are substituted with octyl groups. This compound is known for its applications in coordination chemistry, particularly in the formation of metal complexes.
Synthetic Routes and Reaction Conditions:
Alkylation of 2,2’-Bipyridine: The synthesis typically involves the alkylation of 2,2’-bipyridine with octyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and octyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Grignard Reaction: Another method involves the Grignard reaction, where 2,2’-bipyridine is reacted with octyl magnesium bromide in the presence of a catalyst such as copper(I) iodide (CuI).
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis systems are sometimes employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: 2,2’-Bipyridine, 4,4’-dioctyl- can undergo oxidation reactions, particularly when coordinated with metal ions that facilitate electron transfer processes.
Reduction: It can also participate in reduction reactions, often in the presence of reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, especially nucleophilic substitutions where the octyl groups can be replaced under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other peroxides in the presence of metal catalysts.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or other electrophiles in the presence of strong bases.
Major Products:
Oxidation: Formation of bipyridine N-oxides.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of various substituted bipyridine derivatives depending on the electrophile used.
Chemistry:
Coordination Chemistry: Used as a ligand to form complexes with transition metals, which are studied for their catalytic properties and electronic characteristics.
Photochemistry: Employed in the study of light-induced electron transfer processes.
Biology:
Bioinorganic Chemistry: Investigated for its ability to form complexes with metal ions that are relevant in biological systems.
Medicine:
Drug Development:
Industry:
Catalysis: Used in industrial catalytic processes, particularly in the synthesis of fine chemicals and pharmaceuticals.
Materials Science: Incorporated into materials for electronic and photonic applications due to its ability to form stable metal complexes.
作用机制
The mechanism by which 2,2’-Bipyridine, 4,4’-dioctyl- exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, facilitating various chemical reactions. The octyl groups provide steric hindrance, which can influence the stability and reactivity of the resulting complexes.
Molecular Targets and Pathways:
Metal Ions: The primary targets are metal ions such as iron, copper, and ruthenium.
Electron Transfer Pathways: The compound can participate in electron transfer pathways, which are crucial in redox reactions and catalytic cycles.
相似化合物的比较
2,2’-Bipyridine: The parent compound without octyl substitutions.
4,4’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups instead of octyl groups.
4,4’-Di-tert-butyl-2,2’-bipyridine: A derivative with tert-butyl groups.
Uniqueness: 2,2’-Bipyridine, 4,4’-dioctyl- is unique due to the presence of long alkyl chains, which impart hydrophobic characteristics and influence the solubility and steric properties of the compound. This makes it particularly useful in forming stable complexes with specific metal ions and in applications where hydrophobic interactions are beneficial.
属性
分子式 |
C26H40N2 |
|---|---|
分子量 |
380.6 g/mol |
IUPAC 名称 |
4-octyl-2-(4-octylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C26H40N2/c1-3-5-7-9-11-13-15-23-17-19-27-25(21-23)26-22-24(18-20-28-26)16-14-12-10-8-6-4-2/h17-22H,3-16H2,1-2H3 |
InChI 键 |
VXCLQNZGEKCIKR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)boronic acid](/img/structure/B12961309.png)
![2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid](/img/structure/B12961312.png)
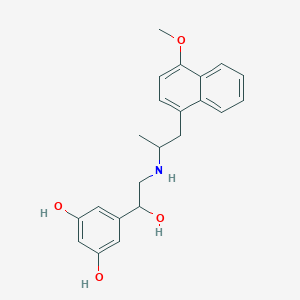
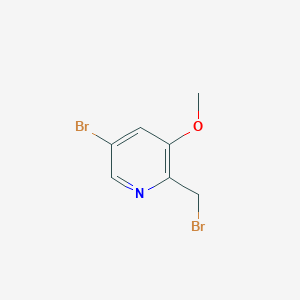
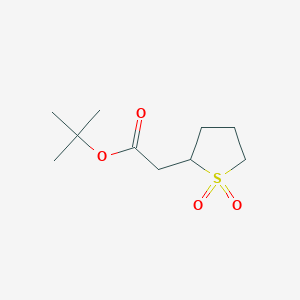
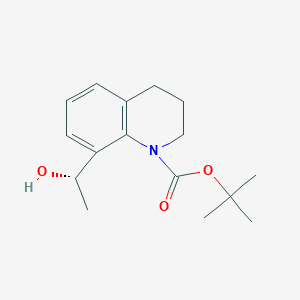
![3-Amino-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B12961351.png)
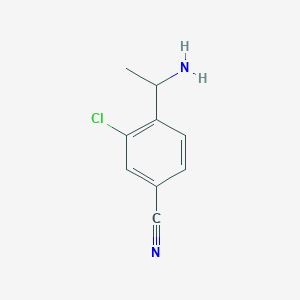
![6-Thia-2-azaspiro[3.4]octane](/img/structure/B12961362.png)
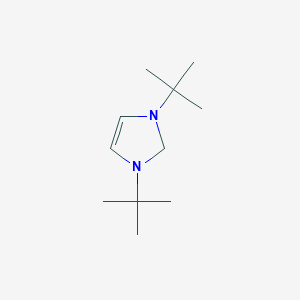
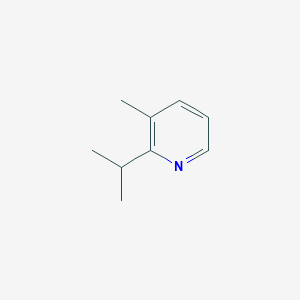
![(R)-3-(3-Aminophenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12961382.png)
